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Compound of Interest

Compound Name: 6-Hydroxyhexanal

Cat. No.: B3051487 Get Quote

This guide provides a detailed comparative analysis of the spectroscopic properties of 6-
hydroxyhexanal and its key derivatives, 6-hydroxyhexanoic acid and 6-oxohexanal. The

information is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis. The guide summarizes key spectroscopic data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

to facilitate the identification and characterization of these compounds.

Disclaimer: Experimental spectroscopic data for 6-oxohexanal is not readily available in public

databases. The data presented for this compound is predicted based on its chemical structure

and spectroscopic principles.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 6-hydroxyhexanal, 6-

hydroxyhexanoic acid, and 6-oxohexanal.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
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Compound
Proton
Assignment

Chemical Shift
(ppm)

Multiplicity Notes

6-

Hydroxyhexanal
H1 (-CHO) ~9.7 Triplet Predicted

H6 (-CH₂OH) ~3.6 Triplet Predicted

H2 (-CH₂CHO) ~2.4 Multiplet Predicted

H5 (-

CH₂CH₂OH)
~1.6 Multiplet Predicted

H3, H4 (-CH₂-) ~1.4-1.5 Multiplet Predicted

-OH Variable Singlet (broad) Predicted

6-

Hydroxyhexanoic

Acid

H6 (-CH₂OH) ~3.5 Triplet Predicted[1]

H2 (-CH₂COOH) ~2.2 Triplet Predicted[1]

H5 (-

CH₂CH₂OH)
~1.5 Multiplet Predicted[1]

H3, H4 (-CH₂-) ~1.3-1.4 Multiplet Predicted[1]

-OH, -COOH Variable Singlet (broad) Predicted[1]

6-Oxohexanal H1 (-CHO) ~9.8 Triplet Predicted

H2 (-CH₂CHO) ~2.5 Multiplet Predicted

H5 (-CH₂CO-) ~2.7 Triplet Predicted

H3, H4 (-CH₂-) ~1.7 Multiplet Predicted

H6 (-CH₃) ~2.1 Singlet Predicted

Table 2: ¹³C NMR Spectroscopic Data (Experimental/Predicted)
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Compound
Carbon
Assignment

Chemical Shift
(ppm)

Source

6-Hydroxyhexanal C1 (-CHO) ~202.5 Experimental

C6 (-CH₂OH) ~62.0 Experimental

C2 ~43.5 Experimental

C5 ~32.0 Experimental

C3 ~25.0 Experimental

C4 ~21.5 Experimental

6-Hydroxyhexanoic

Acid
C1 (-COOH) ~180.0 Experimental[2]

C6 (-CH₂OH) ~62.5 Experimental[2]

C2 ~34.0 Experimental[2]

C5 ~32.5 Experimental[2]

C3 ~25.5 Experimental[2]

C4 ~24.5 Experimental[2]

6-Oxohexanal C1 (-CHO) ~202.0 Predicted

C6 (-CO-) ~209.0 Predicted

C2 ~43.0 Predicted

C5 ~38.0 Predicted

C3 or C4 ~24.0 Predicted

C4 or C3 ~22.0 Predicted

Table 3: Infrared (IR) Spectroscopy Data (Experimental/Predicted)
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Compound Functional Group
Absorption Range
(cm⁻¹)

Notes

6-Hydroxyhexanal O-H stretch (alcohol) ~3350 (broad) Experimental

C-H stretch (alkane) ~2850-2950 Experimental

C=O stretch

(aldehyde)
~1720 (strong) Experimental

6-Hydroxyhexanoic

Acid

O-H stretch

(carboxylic acid)

~2500-3300 (very

broad)
Experimental

O-H stretch (alcohol) ~3350 (broad) Experimental

C-H stretch (alkane) ~2850-2950 Experimental

C=O stretch

(carboxylic acid)
~1710 (strong) Experimental

6-Oxohexanal C-H stretch (alkane) ~2850-2950 Predicted

C=O stretch

(aldehyde)
~1725 (strong) Predicted

C=O stretch (ketone) ~1715 (strong) Predicted

Table 4: Mass Spectrometry (MS) Data (Experimental/Predicted)
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Compound
Molecular
Weight

Key
Fragments
(m/z)

Ionization
Method

Notes

6-

Hydroxyhexanal
116.16 g/mol

Predicted: [M-

H₂O]⁺ (98), [M-

C₂H₄O]⁺ (72),

[M-C₃H₆O]⁺ (58)

ESI/GC-MS Predicted[3]

6-

Hydroxyhexanoic

Acid

132.16 g/mol

Experimental:

114, 101, 83, 74,

69, 55

GC-MS (EI) Experimental[4]

6-Oxohexanal 114.14 g/mol

Predicted: [M]⁺

(114), [M-H₂O]⁺

(96), [M-CO]⁺

(86), [M-C₂H₄]⁺

(86), [M-

CH₃CO]⁺ (71),

[M-C₃H₅O]⁺ (59)

ESI/GC-MS Predicted

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.8 mL of a

suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A 400 MHz (or higher) NMR spectrometer.

Parameters:

Number of scans: 16-64

Relaxation delay: 1-5 s
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Pulse width: 30-45°

Spectral width: -2 to 12 ppm

Temperature: 298 K

Referencing: Chemical shifts were referenced to the residual solvent peak or an internal

standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

Instrument: A 100 MHz (or higher) NMR spectrometer.

Parameters:

Number of scans: 1024 or more

Relaxation delay: 2-10 s

Pulse width: 30-45°

Spectral width: -10 to 220 ppm

Decoupling: Proton-decoupled

Referencing: Chemical shifts were referenced to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the

neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid

samples, an Attenuated Total Reflectance (ATR) accessory was used.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of scans: 16-32

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)

was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Samples were prepared by dissolving a small amount of the compound

in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1

mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Carrier Gas: Helium at a constant flow rate.

Injection: 1 µL of the sample solution was injected in split or splitless mode.

Temperature Program: A suitable temperature gradient was used to separate the

components, for example, starting at 50°C and ramping to 250°C.

MS Ionization: Electron Impact (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 40-400.

Electrospray Ionization-Mass Spectrometry (ESI-MS):

Infusion: The sample solution was directly infused into the ESI source via a syringe pump.

Ionization Mode: Positive or negative ion mode was selected based on the analyte's

properties.

Mass Analyzer: Quadrupole, TOF, or Orbitrap.
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Mass Range: m/z 50-500.

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and

characterization of an organic compound.
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Caption: Workflow for Spectroscopic Analysis.

Chemical Structures
The following diagram shows the chemical structures of 6-hydroxyhexanal and its derivatives.

6-Hydroxyhexanal

6-Hydroxyhexanoic Acid

6-Oxohexanal

HO-(CH₂)₅-CHO

HO-(CH₂)₅-COOH

CH₃-CO-(CH₂)₄-CHO

Click to download full resolution via product page

Caption: Chemical Structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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